molecular formula C10H4F3NO2 B13214426 5,7,8-Trifluoroisoquinoline-1-carboxylic acid

5,7,8-Trifluoroisoquinoline-1-carboxylic acid

Cat. No.: B13214426
M. Wt: 227.14 g/mol
InChI Key: YNLJFCKSSWYCCN-UHFFFAOYSA-N
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Description

5,7,8-Trifluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its stability and unique reactivity, which are attributed to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trifluoroisoquinoline-1-carboxylic acid typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms in the isoquinoline precursor with fluorine. This can be achieved using reagents such as potassium fluoride or cesium fluoride under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and fluorination, followed by purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,7,8-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

5,7,8-Trifluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7,8-Trifluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

    5,6,7,8-Tetrachloroquinoline: A chlorinated derivative with different reactivity and applications.

    7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with distinct properties.

    6,7-Difluoro-5,8-dichloroquinoline: A compound with multiple halogen substitutions.

Uniqueness: 5,7,8-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C10H4F3NO2

Molecular Weight

227.14 g/mol

IUPAC Name

5,7,8-trifluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H4F3NO2/c11-5-3-6(12)8(13)7-4(5)1-2-14-9(7)10(15)16/h1-3H,(H,15,16)

InChI Key

YNLJFCKSSWYCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2F)F)F)C(=O)O

Origin of Product

United States

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